

m-PEG5-NHS ester chemical properties

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Compound of Interest

Compound Name: *m*-PEG5-NHS ester

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An In-depth Technical Guide on the Core Chemical Properties of **m-PEG5-NHS Ester**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and handling of methoxy-polyethylene glycol (5)-N-hydroxysuccinimidyl ester (**m-PEG5-NHS ester**). This heterobifunctional crosslinker is a valuable tool in bioconjugation, drug delivery, and proteomics, enabling the covalent attachment of a hydrophilic PEG spacer to various biomolecules.

Core Chemical Properties

m-PEG5-NHS ester is a PEG derivative featuring a methoxy-terminated polyethylene glycol chain of five repeating units and an N-hydroxysuccinimidyl (NHS) ester reactive group. The PEG spacer enhances the solubility and stability of the conjugated molecule, while the NHS ester allows for efficient covalent linkage to primary amines.

Physicochemical Characteristics

The fundamental properties of **m-PEG5-NHS ester** are summarized in the table below, providing a quick reference for experimental design.

Property	Value	References
Molecular Formula	C16H27NO9	[1]
Molecular Weight	377.39 g/mol	[2][3]
CAS Number	874208-94-3	[1][2]
Appearance	Colorless to light yellow liquid/solid	
Purity	Typically ≥95% to 98%	

Solubility and Storage

Proper solubility and storage are critical for maintaining the reactivity of **m-PEG5-NHS ester**. The hydrophilic nature of the PEG chain significantly influences its solubility profile.

Parameter	Details	References
Solubility	Soluble in Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM). The hydrophilic PEG spacer increases solubility in aqueous media.	
Storage (Solid)	Store at -20°C for long-term (years). Can be stored at 0-4°C for short-term (days to weeks). It is moisture-sensitive and should be stored with a desiccant.	
Storage (In Solvent)	Prepare solutions immediately before use. Do not store in solution as the NHS ester readily hydrolyzes. If necessary, stock solutions in anhydrous solvent can be stored at -80°C for up to 6 months or -20°C for up to 1 month.	

Reactivity and Stability

The utility of **m-PEG5-NHS ester** lies in the reactivity of its NHS ester group towards primary amines. Understanding the kinetics and stability is crucial for successful conjugation.

Reaction with Primary Amines

The primary application of **m-PEG5-NHS ester** is the modification of proteins, peptides, and other molecules containing primary amines, such as the lysine side chain or the N-terminus of a polypeptide.

The reaction proceeds via nucleophilic attack of the primary amine on the NHS ester, forming a stable and irreversible amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient at a neutral to slightly basic pH, typically between 7.2 and 8.5.

Caption: Reaction of **m-PEG5-NHS ester** with a primary amine.

Hydrolysis and Stability

A competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which yields the unreactive m-PEG5-carboxylic acid. The rate of hydrolysis is pH-dependent, increasing significantly with higher pH.

pH	Half-life of NHS-ester at 4°C
7.0	4-5 hours
8.6	10 minutes

Data based on general NHS-ester stability.

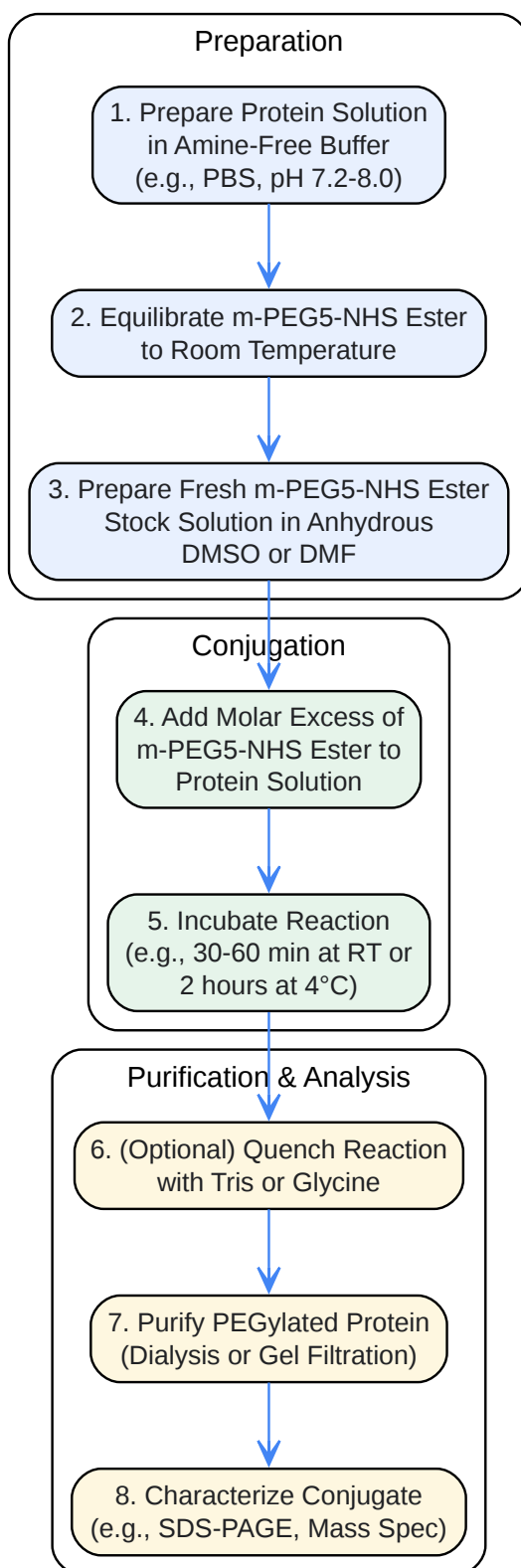
Due to this instability in aqueous buffers, solutions of **m-PEG5-NHS ester** should be prepared immediately before use. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.

Experimental Protocols

The following protocols provide a general framework for the use of **m-PEG5-NHS ester** in bioconjugation. Optimization is often necessary for specific applications.

Protein PEGylation Workflow

This workflow outlines the key steps for conjugating **m-PEG5-NHS ester** to a protein.



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Caption: General workflow for protein PEGylation.

Detailed Protocol for Protein Labeling

This protocol is a starting point for labeling a protein with **m-PEG5-NHS ester**.

Materials:

- Protein of interest
- **m-PEG5-NHS ester**
- Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
- Anhydrous DMSO or DMF
- Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
- Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)

Procedure:

- **Protein Preparation:** Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.
- **Reagent Preparation:** Equilibrate the vial of **m-PEG5-NHS ester** to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
- **Conjugation:** Add a 10- to 50-fold molar excess of the **m-PEG5-NHS ester** stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
- **Quenching (Optional):** To stop the reaction, add a small amount of quenching buffer to a final concentration of approximately 50 mM. Incubate for 15 minutes.

- Purification: Remove excess, unreacted **m-PEG5-NHS ester** and the NHS byproduct by dialysis against PBS or by using a size-exclusion/desalting column.
- Storage: Store the purified PEGylated protein under conditions optimal for the unmodified protein.

Applications and Benefits

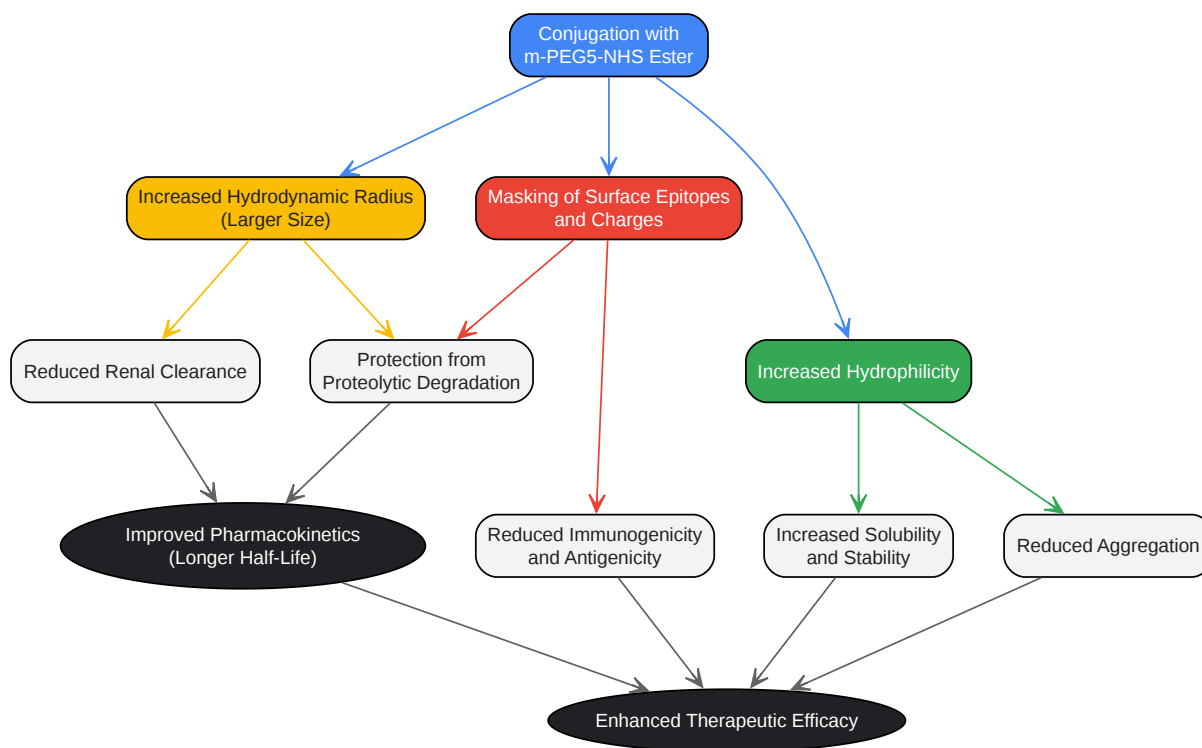
The modification of biomolecules with **m-PEG5-NHS ester** imparts several advantageous properties, making it a versatile tool in research and drug development.

Key Applications

- Protein and Peptide PEGylation: Enhances solubility, stability, and circulation half-life while potentially reducing immunogenicity.
- Antibody-Drug Conjugates (ADCs): The PEG spacer can be incorporated into ADC linkers to improve their pharmacokinetic properties.
- PROTAC Development: Used as a component of PROTAC linkers to connect the target-binding and E3 ligase-binding moieties.
- Surface Modification: Used to functionalize surfaces of nanoparticles, liposomes, and other drug delivery systems to improve their biocompatibility and circulation time.

Logical Benefits of PEGylation

The covalent attachment of PEG chains via **m-PEG5-NHS ester** leads to a cascade of beneficial effects for therapeutic proteins and other biomolecules.



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Caption: Benefits stemming from biomolecule PEGylation.

This guide provides a foundational understanding of **m-PEG5-NHS ester**. For specific applications, empirical testing is essential to determine the optimal reaction conditions and achieve the desired degree of modification.

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